[5-(Benzyloxy)-2-oxopentyl](ethyl)amine
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Overview
Description
5-(Benzyloxy)-2-oxopentylamine: is an organic compound that features a benzyloxy group attached to a pentyl chain, which is further connected to an oxo group and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-oxopentylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Oxidation: The protected intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce the oxo group.
Amine Introduction:
Industrial Production Methods
Industrial production of 5-(Benzyloxy)-2-oxopentylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(Benzyloxy)-2-oxopentylamine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ethylamine, other amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(Benzyloxy)-2-oxopentylamine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.
Medicine
In medicine, 5-(Benzyloxy)-2-oxopentylamine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-oxopentylamine involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the oxo and ethylamine groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxy)-2-oxopentylamine
- 5-(Ethoxy)-2-oxopentylamine
- 5-(Benzyloxy)-2-oxopentylamine
Uniqueness
Compared to similar compounds, 5-(Benzyloxy)-2-oxopentylamine has a unique combination of functional groups that allow for specific interactions with biological targets. The benzyloxy group provides additional hydrophobic interactions, enhancing its binding affinity and specificity.
Biological Activity
5-(Benzyloxy)-2-oxopentylamine is a synthetic organic compound characterized by a benzyloxy group attached to a pentyl chain, which connects to an oxo group and an ethylamine moiety. This compound has garnered attention in biological research due to its potential applications in studying enzyme interactions, metabolic pathways, and its role as a pharmaceutical intermediate.
Chemical Structure and Properties
The chemical structure of 5-(Benzyloxy)-2-oxopentylamine can be represented as follows:
- Chemical Formula : C₁₃H₁₉NO₂
- Molecular Weight : 221.29 g/mol
The biological activity of 5-(Benzyloxy)-2-oxopentylamine is attributed to its structural features, which allow it to interact with various biological targets:
- Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions with enzymes or receptors.
- Hydrogen Bonding : The oxo and ethylamine groups can form hydrogen bonds and ionic interactions, modulating the activity of target molecules.
Enzyme Interactions
Research indicates that 5-(Benzyloxy)-2-oxopentylamine can be employed to study enzyme kinetics and inhibition. Its structure allows it to mimic substrates or inhibitors, facilitating investigations into enzyme mechanisms and metabolic pathways.
Pharmacological Potential
The compound has shown promise as a pharmaceutical intermediate for developing drugs targeting specific receptors, particularly histamine receptors. According to patent literature, compounds similar to 5-(Benzyloxy)-2-oxopentylamine have been utilized for modulating histamine-3 receptors, which are implicated in various disorders such as cognitive deficits, depression, and asthma .
Case Studies
- Histamine Receptor Modulation : A study highlighted the use of compounds related to 5-(Benzyloxy)-2-oxopentylamine in modulating histamine receptors. This modulation is crucial for treating conditions like bipolar disorder and cognitive enhancement .
- Metabolic Pathway Studies : In biochemical assays, this compound has been used to elucidate metabolic pathways involving amines and their derivatives, showcasing its utility in metabolic research.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
5-(Methoxy)-2-oxopentylamine | C₁₃H₁₉NO₂ | Similar enzyme interactions |
5-(Ethoxy)-2-oxopentylamine | C₁₃H₁₉NO₂ | Potential receptor modulation |
5-(Benzyloxy)-2-oxopentylamine | C₁₃H₁₉NO₂ | Enhanced hydrophobic interactions |
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(ethylamino)-5-phenylmethoxypentan-2-one |
InChI |
InChI=1S/C14H21NO2/c1-2-15-11-14(16)9-6-10-17-12-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 |
InChI Key |
LJIIWOOURAYONM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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